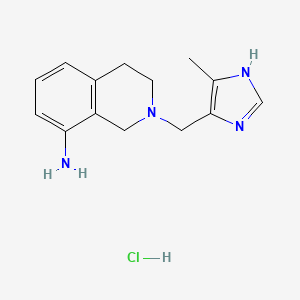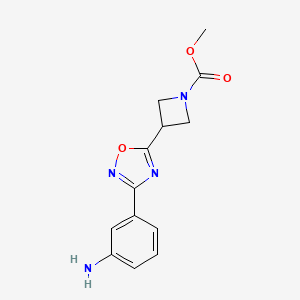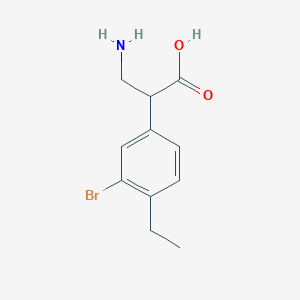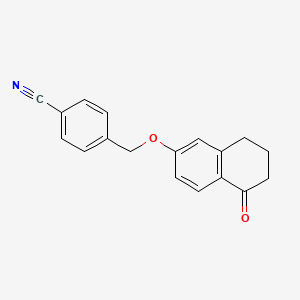
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride is a complex organic compound that features both imidazole and tetrahydroisoquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride typically involves multi-step organic reactions. The starting materials often include 4-methyl-1H-imidazole and tetrahydroisoquinoline derivatives. The synthetic route may involve:
Alkylation: The imidazole ring is alkylated using an appropriate alkylating agent.
Reductive Amination: The tetrahydroisoquinoline derivative undergoes reductive amination to introduce the amine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazole or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydroisoquinoline moiety may interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride
- 1H-Imidazole-4-methanol, 5-methyl-
- 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride
Uniqueness
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride is unique due to its dual-ring structure, which combines the properties of both imidazole and tetrahydroisoquinoline. This structural feature allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.
Propiedades
Fórmula molecular |
C14H19ClN4 |
|---|---|
Peso molecular |
278.78 g/mol |
Nombre IUPAC |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C14H18N4.ClH/c1-10-14(17-9-16-10)8-18-6-5-11-3-2-4-13(15)12(11)7-18;/h2-4,9H,5-8,15H2,1H3,(H,16,17);1H |
Clave InChI |
RFPACEOQSGFBCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)CN2CCC3=C(C2)C(=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)

![9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11847855.png)
![5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11847863.png)



![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)

![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)


